

LC-MS/MS Method Development for the Quantification of Acebutolol-d5

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Compound of Interest

Compound Name: Acebutolol-d5

Cat. No.: B563201

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Application Note

Abstract

This application note presents a robust and sensitive LC-MS/MS method for the quantitative analysis of **Acebutolol-d5** in biological matrices. Acebutolol, a cardioselective beta-blocker, is frequently monitored in clinical and research settings. The use of a stable isotope-labeled internal standard, **Acebutolol-d5**, ensures high accuracy and precision. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for Acebutolol.

Introduction

Acebutolol is a beta-1 selective adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and precise quantification of acebutolol in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The stable isotope-labeled internal standard, **Acebutolol-d5**, is employed to compensate for matrix effects and variations in sample processing and instrument response, leading to improved data quality. This document provides a detailed protocol for the development and implementation of an LC-MS/MS method for **Acebutolol-d5**.

Experimental

Materials and Reagents

- Acebutolol and **Acebutolol-d5** standards were sourced from a reputable supplier.
- HPLC-grade acetonitrile, methanol, and water were used.
- Formic acid (LC-MS grade).
- Human plasma (or other relevant biological matrix).

Instrumentation

- A UPLC system coupled to a triple quadrupole mass spectrometer was used.
- A C18 reversed-phase column was employed for chromatographic separation.

Method Parameters

The developed LC-MS/MS method parameters are summarized in the tables below.

Liquid Chromatography

Parameter	Value
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.6 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient	See Table below

Gradient Elution Profile

Time (min)	%A	%B
0.0	95	5
1.5	5	95
2.0	5	95
2.1	95	5
3.0	95	5

Mass Spectrometry

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
Desolvation Gas Flow	1000 L/hr
Cone Gas Flow	150 L/hr
Collision Gas	Argon

MRM Transitions and Compound-Specific Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Acebutolol	337.2	116.1	35	22
Acebutolol-d5 (Internal Standard)	342.2	121.1	35	22

*Note: The cone voltage and collision energy for **Acebutolol-d5** are proposed based on the values for the unlabeled compound. Optimal values should be determined experimentally by

infusing the compound and varying these parameters.

Protocols

Standard Solution Preparation

- Prepare individual stock solutions of Acebutolol and **Acebutolol-d5** in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of Acebutolol by serial dilution of the stock solution with 50:50 methanol:water to achieve a range of concentrations for the calibration curve.
- Prepare a working internal standard solution of **Acebutolol-d5** at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the **Acebutolol-d5** internal standard working solution (100 ng/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

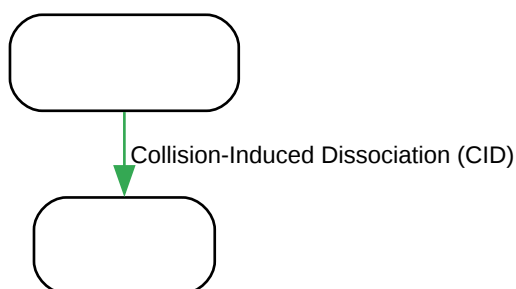
Experimental Workflow



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Caption: Workflow for the LC-MS/MS analysis of **Acebutolol-d5**.

Acebutolol Fragmentation Pathway



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Caption: Proposed fragmentation of Acebutolol in MS/MS.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Acebutolol-d5**. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in various research and development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

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